molecular formula C17H24N4O3S3 B2704530 4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392239-64-4

4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2704530
CAS RN: 392239-64-4
M. Wt: 428.58
InChI Key: USTOMXPEBOFZHI-UHFFFAOYSA-N
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Description

The compound “4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a sulfamoyl group, and a 1,3,4-thiadiazole ring, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts: the benzamide moiety, the sulfamoyl group, and the 1,3,4-thiadiazole ring. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group in the benzamide moiety might participate in condensation reactions, while the sulfamoyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods if experimental data are not available .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to be sensitive to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. One study identified a compound with high antimicrobial activity for further investigation (Sych et al., 2019).

Inhibition of Human Carbonic Anhydrase Isoforms

Another area of research focuses on the inhibition of carbonic anhydrases, enzymes critical for many physiological processes. Derivatives of 1,3,4-thiadiazoles have been evaluated for their inhibitory effects on various human carbonic anhydrase isoforms, showing inhibition in low micromolar and nanomolar ranges. This suggests potential applications in designing therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).

Anticancer Activity

The synthesis of novel 1,3,4-thiadiazole derivatives containing Schiff's bases has been explored for their anticancer activity against various human cancer cell lines. Some compounds demonstrated promising anticancer activity, indicating the potential of this chemical class in oncology research (Tiwari et al., 2017).

Tautomeric Behavior and Solvent Effects

The keto/enol tautomerism of 1,3,4-thiadiazole-derived compounds has been studied, revealing that solvent and temperature significantly influence the equilibrium between tautomeric forms. This research highlights the complex chemical behavior of these compounds, which could be relevant for their biological activity and drug formulation (Matwijczuk et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, if it’s intended as a drug, clinical trials could be conducted to evaluate its efficacy and safety in humans .

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S3/c1-4-11-21(12-5-2)27(23,24)14-9-7-13(8-10-14)15(22)18-16-19-20-17(26-16)25-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTOMXPEBOFZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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